molecular formula C11H14O2 B2982921 2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- CAS No. 69152-88-1

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-

Cat. No. B2982921
CAS RN: 69152-88-1
M. Wt: 178.231
InChI Key: CGLJRLXTVXHOLX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is also known as trans-p-methoxystyrene alcohol. It is a secondary alcohol with the molecular formula C11H14O2. The CAS Number is 69152-88-1 .


Molecular Structure Analysis

The molecular formula of “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is C11H14O2 . The molecular weight is 178.23 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is 178.23 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Aromatic Ring Cleavage in Lignin Model Compounds

Research by Kawai et al. (1988) on a phenolic lignin model compound showed that "2,4‐di(tert‐butyl)‐4‐(methoxycarbonylmethyl)‐2‐buten‐4‐olide" was formed as an aromatic ring cleavage product by the laccase of Coriolus versicolor. This study highlights the potential role of similar compounds in the degradation and conversion of lignin, a major component of plant biomass, which is crucial for the development of sustainable chemical processes (Kawai et al., 1988).

Nucleophilic Addition in Solvolysis Reactions

Jia et al. (2002) investigated the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in water/acetonitrile mix, revealing insights into the mechanism of nucleophilic addition and the role of tertiary allylic carbocations in these processes. Such findings contribute to understanding the behavior of similar compounds under reaction conditions involving water and organic solvents (Jia et al., 2002).

Regioselectivity Towards Aromatic Aldehydes

Pohmakotr et al. (1998) discovered that lithiated 2-buten-4-olide reacts regioselectively with aromatic aldehydes at the γ-position, leading to a simple synthesis of γ-arylidenebutenolides. This study provides valuable insights into the chemical reactivity and potential applications of 2-Buten-1-ol derivatives in organic synthesis (Pohmakotr et al., 1998).

Electrophilic Reactivities and Stereoselectivities

Kahn and Hehre (1987) compared the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, including 3-buten-2-ol and 2-methoxy-3-butene. Their work sheds light on the influence of molecular conformation on reactivity and stereoselectivity, which is crucial for understanding the behavior of 2-Buten-1-ol derivatives in various chemical reactions (Kahn & Hehre, 1987).

Safety and Hazards

The safety data sheet for “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s important to note that this compound is for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

(E)-4-phenylmethoxybut-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJRLXTVXHOLX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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